

# Head-to-Head Comparison of TAS-205 and Other DMD Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-205 with other therapeutic agents for Duchenne muscular dystrophy (DMD). The information is compiled from clinical trial data and peer-reviewed publications to assist researchers and drug development professionals in evaluating the landscape of DMD treatments.

# **Executive Summary**

TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, aimed to reduce inflammation and muscle necrosis in DMD patients, independent of their specific genetic mutation. While preclinical and early clinical studies showed promise, the Phase 3 REACH-DMD trial did not meet its primary endpoint, halting its development for this indication. This guide compares the clinical trial data of TAS-205 with currently approved and late-stage investigational therapies for DMD, including corticosteroids, exon-skipping drugs, gene therapy, a histone deacetylase (HDAC) inhibitor, and a cell therapy.

## **Mechanism of Action Comparison**

A diverse range of mechanisms is being employed to combat DMD. TAS-205 targeted the inflammatory cascade, a downstream consequence of dystrophin deficiency. In contrast, other therapies aim to either replace or repair the faulty dystrophin protein, modulate gene expression, or deliver therapeutic cells.



| Therapeutic Class | Drug(s)                                            | Mechanism of Action                                                                                                                                                                                                         |
|-------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HPGDS Inhibitor   | TAS-205                                            | Inhibits hematopoietic prostaglandin D synthase (HPGDS) to reduce prostaglandin D2 (PGD2) production, aiming to decrease inflammation and muscle necrosis.[1]                                                               |
| Corticosteroids   | Vamorolone, Deflazacort                            | Act as anti-inflammatory and immunosuppressant agents to reduce muscle damage.  Vamorolone is a dissociative steroid designed to separate anti-inflammatory effects from steroidal side effects.                            |
| Exon-Skipping     | Eteplirsen, Golodirsen,<br>Viltolarsen, Casimersen | Utilize antisense oligonucleotides to induce skipping of specific exons in the dystrophin pre-mRNA, restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein. [2] |
| Gene Therapy      | Delandistrogene<br>moxeparvovec                    | Uses an adeno-associated virus (AAV) vector to deliver a transgene encoding a shortened, functional version of dystrophin (microdystrophin) to muscle tissue.                                                               |
| HDAC Inhibitor    | Givinostat                                         | Inhibits histone deacetylases (HDACs), which are overactive in DMD and contribute to muscle damage, to promote                                                                                                              |



|              |            | muscle regeneration and reduce inflammation.[3][4][5]                                                                        |
|--------------|------------|------------------------------------------------------------------------------------------------------------------------------|
| Cell Therapy | Deramiocel | Employs cardiosphere-derived cells (CDCs) that have immunomodulatory and antifibrotic properties to support muscle function. |

## **Quantitative Data Comparison of Clinical Trials**

The following tables summarize the key efficacy data from clinical trials of TAS-205 and other DMD treatments. It is important to note that direct comparisons between trials are challenging due to differences in study populations, endpoints, and durations.

**Table 1: Efficacy Data for TAS-205** 

| Trial                    | Phase | Primary<br>Endpoint                                                | Treatmen<br>t<br>Group(s)                                             | Placebo<br>Group     | Results                                                                         | p-value                                   |
|--------------------------|-------|--------------------------------------------------------------------|-----------------------------------------------------------------------|----------------------|---------------------------------------------------------------------------------|-------------------------------------------|
| NCT02752<br>048[1][6][7] | 2     | Change in<br>6-Minute<br>Walk<br>Distance<br>(6MWD) at<br>24 weeks | Low-dose:<br>-3.5 m (SE<br>20.3)High-<br>dose: -7.5<br>m (SE<br>11.2) | -17.0 m<br>(SE 17.6) | Difference<br>from<br>placebo:Lo<br>w-dose:<br>13.5<br>mHigh-<br>dose: 9.5<br>m | Low-dose:<br>0.625High-<br>dose:<br>0.646 |
| REACH-<br>DMD            | 3     | Change in<br>Time to<br>Rise from<br>Floor at 52<br>weeks          | Not<br>reported                                                       | Not<br>reported      | Did not<br>meet<br>primary<br>endpoint                                          | Not<br>significant                        |

# **Table 2: Efficacy Data for Other DMD Treatments**



| Drug                                    | Trial                           | Phase | Primary<br>Endpoin<br>t                                         | Treatme<br>nt<br>Group                             | Placebo<br>/Compa<br>rator<br>Group         | Results                                         | p-value                          |
|-----------------------------------------|---------------------------------|-------|-----------------------------------------------------------------|----------------------------------------------------|---------------------------------------------|-------------------------------------------------|----------------------------------|
| Vamorolo<br>ne                          | VISION-<br>DMD                  | 2b    | Time to<br>Stand<br>(TTSTAN<br>D)<br>velocity<br>at 24<br>weeks | 6<br>mg/kg/da<br>y: 0.05<br>rises/sec<br>(SE 0.01) | Placebo:<br>-0.01<br>rises/sec<br>(SE 0.01) | Mean<br>differenc<br>e: 0.06<br>rises/sec       | 0.002                            |
| Givinosta<br>t                          | EPIDYS[<br>3][5][8]             | 3     | Change<br>in 4-Stair<br>Climb<br>time at<br>72 weeks            | Givinosta<br>t: 1.25<br>seconds<br>increase        | Placebo:<br>3.03<br>seconds<br>increase     | Differenc<br>e of 1.78<br>seconds<br>in decline | 0.035                            |
| Delandist<br>rogene<br>moxepar<br>vovec | ENDEAV<br>OR[9][10]<br>[11]     | 1b    | Change<br>in NSAA<br>total<br>score at<br>52 weeks              | +4.0<br>points<br>(SD 3.5)                         | External Control: +0.8 points (SE 0.4)      | Differenc<br>e of 3.2<br>points                 | <0.0001                          |
| Eteplirse<br>n                          | PROMO<br>VI[12][13]<br>[14]     | 3     | Change<br>in 6MWD<br>at 96<br>weeks                             | -68.9 m                                            | External<br>Control:<br>-133.8 m            | Attenuati<br>on of<br>decline                   | N/A (vs.<br>external<br>control) |
| Golodirse<br>n                          | NCT0231<br>0906[2]<br>[15]      | 1/2   | Change<br>in 6MWD<br>at 144<br>weeks                            | -99.0 m                                            | External<br>Control:<br>-181.4 m            | Attenuati<br>on of<br>decline                   | 0.067                            |
| Viltolarse<br>n                         | RACER5<br>3[16][17]<br>[18][19] | 3     | Time to Stand from Supine velocity                              | Trend of increase d velocity                       | Trend of increase d velocity                | No<br>statistical<br>ly<br>significan<br>t      | Not<br>significan<br>t           |



|                |        |   | at 48<br>weeks                                                           |                                                        |         | differenc<br>e                                          |                 |
|----------------|--------|---|--------------------------------------------------------------------------|--------------------------------------------------------|---------|---------------------------------------------------------|-----------------|
| Deramioc<br>el | HOPE-3 | 3 | Change in Performa nce of Upper Limb (PUL) v2.0 total score at 12 months | 54%<br>slowing<br>of<br>progressi<br>on vs.<br>placebo | Placebo | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | Significa<br>nt |

# Experimental Protocols TAS-205 Phase 2 Trial (NCT02752048) Experimental Workflow[1]





Click to download full resolution via product page

TAS-205 Phase 2 Trial Workflow



Protocol Details: This was a randomized, double-blind, placebo-controlled, early phase 2 study. [1]

- Participants: 36 male DMD patients aged ≥5 years.
- Intervention: Patients were randomized to receive oral TAS-205 at a low dose (6.67–13.33 mg/kg/dose), a high dose (13.33–26.67 mg/kg/dose), or placebo, twice daily for 24 weeks.[1]
- Primary Outcome: The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at Week 24.[1]

# Givinostat EPIDYS Trial (NCT02851797) Experimental Workflow[3][5][8]





Click to download full resolution via product page

#### Givinostat EPIDYS Trial Workflow

Protocol Details: This was a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5]



- Participants: 179 ambulant boys with DMD aged 6 years or older who had been on a stable dose of corticosteroids for at least 6 months.
- Intervention: Participants were randomized 2:1 to receive oral givinostat or placebo twice daily for 72 weeks, in addition to their ongoing corticosteroid treatment.[5]
- Primary Outcome: The primary endpoint was the change from baseline in the time to climb four stairs at week 72.[5]

# Signaling Pathway TAS-205 Mechanism of Action Pathway



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. ajmc.com [ajmc.com]
- 5. Safety and efficacy of givinostat in boys with Duchenne muscular dystrophy (EPIDYS): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actionduchenne.org [actionduchenne.org]
- 9. Delandistrogene Moxeparvovec Gene Therapy in Ambulatory Patients (Aged ≥4 to <8
  Years) with Duchenne Muscular Dystrophy: 1-Year Interim Results from Study SRP-9001103 (ENDEAVOR) PubMed [pubmed.ncbi.nlm.nih.gov]</li>
- 10. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 11. mdaconference.org [mdaconference.org]
- 12. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with eteplirsen over a 2-year period shows a beneficial action on walking and breathing in patients with DMD: results of the phase III PROMOVI trial Institut de Myologie [institut-myologie.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophyuk.org [musculardystrophyuk.org]
- 17. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]



- 18. parentprojectmd.org [parentprojectmd.org]
- 19. Viltolarsen (NS-065/NCNP-01) for the treatment of Duchenne muscular dystrophy. Preliminary results of the analysis of the phase III trial (RACER53) study Medthority [medthority.com]
- To cite this document: BenchChem. [Head-to-Head Comparison of TAS-205 and Other DMD Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12292439#head-to-head-comparison-of-tas-205-and-other-dmd-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com